N-[3,3'-DIMETHOXY-4'-(4-METHOXYBENZAMIDO)-[1,1'-BIPHENYL]-4-YL]-4-METHOXYBENZAMIDE
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Overview
Description
N-[3,3’-DIMETHOXY-4’-(4-METHOXYBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]-4-METHOXYBENZAMIDE is a complex organic compound characterized by multiple methoxy and benzamido groups attached to a biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,3’-DIMETHOXY-4’-(4-METHOXYBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]-4-METHOXYBENZAMIDE typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid and a halogenated benzene derivative.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Amidation: The benzamido groups are introduced through an amidation reaction, where an amine reacts with a benzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the benzamido groups, potentially converting them to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl core, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced benzamido derivatives.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound may serve as probes or inhibitors for studying enzyme functions and protein interactions due to their ability to interact with biological macromolecules.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism by which N-[3,3’-DIMETHOXY-4’-(4-METHOXYBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]-4-METHOXYBENZAMIDE exerts its effects depends on its interaction with specific molecular targets. The methoxy and benzamido groups can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting enzyme activity or altering protein function. The biphenyl core provides a rigid scaffold that can fit into hydrophobic pockets of target molecules, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
3,3’-Dimethoxybenzidine: Shares the biphenyl core and methoxy groups but lacks the benzamido groups.
4,4’-Diamino-3,3’-dimethoxybiphenyl: Similar biphenyl structure with amino groups instead of benzamido groups.
4,4’-Dihydroxy-3,3’-dimethoxybiphenyl: Contains hydroxyl groups instead of benzamido groups.
Uniqueness
N-[3,3’-DIMETHOXY-4’-(4-METHOXYBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]-4-METHOXYBENZAMIDE is unique due to the presence of both methoxy and benzamido groups, which provide a combination of electronic and steric properties that can be fine-tuned for specific applications. This dual functionality is not commonly found in similar compounds, making it a versatile and valuable molecule for research and industrial applications.
Properties
IUPAC Name |
4-methoxy-N-[2-methoxy-4-[3-methoxy-4-[(4-methoxybenzoyl)amino]phenyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N2O6/c1-35-23-11-5-19(6-12-23)29(33)31-25-15-9-21(17-27(25)37-3)22-10-16-26(28(18-22)38-4)32-30(34)20-7-13-24(36-2)14-8-20/h5-18H,1-4H3,(H,31,33)(H,32,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRMZDQPAPLJEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)C4=CC=C(C=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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